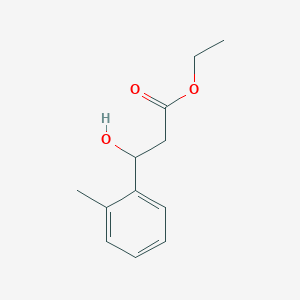

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate

Description

Properties

CAS No. |

70200-17-8 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2-methylphenyl)propanoate |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3 |

InChI Key |

ROEXEQUWIZEEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1C)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Enantioselective Reformatsky Reaction

One of the most efficient and stereoselective methods to prepare β-hydroxy esters such as this compound is the Reformatsky reaction catalyzed by zinc reagents in the presence of chiral ligands.

- Reaction Overview : The Reformatsky reaction involves the nucleophilic addition of an organozinc reagent (e.g., ethyl iodoacetate with zinc dust) to aldehydes or ketones bearing the o-tolyl group, producing β-hydroxy esters.

- Catalysts and Ligands : A readily available prolinol ligand has been demonstrated to provide high enantioselectivity and yield in this reaction.

- Reaction Conditions : Typical conditions include the use of diethylzinc (Me2Zn) as the zinc source, room temperature to mild heating, and reaction times ranging from several hours to overnight.

- Yields and Selectivity : Reported yields reach up to 98% with enantiomeric excess values up to 95%, demonstrating excellent stereocontrol and efficiency.

- Functional Group Tolerance : This method tolerates a wide range of functional groups on the aromatic ring, including methyl substituents at the ortho position.

- Scalability : The reaction has been successfully scaled to gram quantities without loss of yield or enantioselectivity, indicating practical applicability for synthesis.

Esterification of 3-Hydroxy-3-(o-tolyl)propanoic Acid

An alternative classical approach involves esterification of the corresponding hydroxy acid precursor.

- Starting Material : 3-Hydroxy-3-(o-tolyl)propanoic acid.

- Esterification Conditions : Reaction with ethanol under acidic catalysis, commonly sulfuric acid, under reflux conditions.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor conversion.

- Purification : The ester product is purified by flash chromatography using solvent gradients such as cyclohexane and ethyl acetate.

- Yields : Optimized conditions yield up to 86% of the ester product.

- Notes on Optimization : Reaction parameters such as acid catalyst concentration, temperature (60–80°C), and reaction time (up to 72 hours) are critical for maximizing yield.

Biocatalytic Reduction of Ethyl 3-Oxo-3-(o-tolyl)propanoate

This compound can also be prepared via stereoselective enzymatic reduction of the corresponding keto ester, Ethyl 3-oxo-3-(o-tolyl)propanoate.

- Enzyme Used : Short-chain dehydrogenases/reductases such as ChKRED12.

- Reaction Conditions : NADPH-dependent reduction in phosphate buffer (pH 7.0–8.0), temperature 30–40°C.

- Cofactor Regeneration : Glucose dehydrogenase system is used to regenerate NADPH, improving efficiency.

- Substrate Loading : Up to 100 g/L substrate concentration achieves full conversion within 12 hours.

- Enantiomeric Purity : Enantiomeric excess greater than 99% is achievable.

- Kinetic Parameters : Km = 11.8 mM and kcat = 7.8 s⁻¹, guiding enzyme-to-substrate ratio optimization.

- Scalability : Continuous flow bioreactors with immobilized enzymes maintain high stereoselectivity and yield at kilogram scale.

Reaction Conditions and Purification Protocols

| Method | Catalyst/Enzyme | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Enantiomeric Excess (ee) | Purification Method |

|---|---|---|---|---|---|---|---|

| Reformatsky Reaction | Prolinol ligand, Me2Zn | THF or suitable solvent | Room temp to 40°C | Several hours | Up to 98 | Up to 95% | Flash chromatography |

| Acid-Catalyzed Esterification | H2SO4 or p-TsOH | Ethanol | 60–80°C | Up to 72 hrs | Up to 86 | Not applicable | Flash chromatography |

| Enzymatic Reduction | ChKRED12 + GDH | Phosphate buffer (pH 7–8) | 30–40°C | ~12 hours | Quantitative | >99% | Extraction, chromatography |

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the chemical structure. For example, characteristic signals include aromatic protons around δ 7.0–7.4 ppm and hydroxy methine proton at δ ~5.1 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks consistent with C12H16O3.

- Chiral High-Performance Liquid Chromatography (HPLC) : Determines enantiomeric excess in enzymatic and catalytic preparations.

- Gas Chromatography (GC) : Used for purity and conversion monitoring.

- Infrared Spectroscopy (IR) : Confirms functional groups such as hydroxyl and ester carbonyl.

Summary and Research Outcomes

The preparation of this compound is well-established through several methodologies:

- The Reformatsky reaction with chiral prolinol ligands offers high yields and excellent enantioselectivity, suitable for scalable synthesis.

- Classical esterification of the hydroxy acid precursor remains a reliable method but may require longer reaction times and careful optimization.

- Biocatalytic reduction provides an environmentally friendly and highly stereoselective route, with potential for industrial-scale production using immobilized enzymes.

Each method has been validated by detailed analytical data, including NMR, MS, and chromatographic purity assessments. Reaction conditions and catalyst/enzyme choices critically influence yield, stereoselectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.

Major Products Formed

Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.

Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.

Comparison with Similar Compounds

Substituent Variations in Arylpropanoate Esters

Key structural analogs differ in the aryl/hydroxy substituents at the C3 position:

Structural Insights :

- Hydroxy vs. Oxo Groups: The presence of a hydroxyl group (vs. For example, Ethyl 3-oxo-3-(o-tolyl)propanoate serves as a precursor in asymmetric reductions to yield chiral alcohols , whereas hydroxy-substituted analogs may exhibit stability challenges due to steric hindrance or oxidation susceptibility.

- Aryl Substituent Effects : The o-tolyl group introduces steric bulk and electron-donating methyl effects, which can alter reactivity in esterification or nucleophilic substitution compared to phenyl or p-tolyl analogs .

Functional Roles in Flavor and Fragrance Chemistry

Ethyl 3-(methylthio)propanoate, a sulfur-containing analog, is a key aroma compound in pineapple pulp and core, contributing fruity and sweet notes with odor activity values (OAVs) exceeding 90 µg/kg .

Key Research Findings

Aroma Contributions of Methylthio Analogs

Ethyl 3-(methylthio)propanoate is a major volatile in pineapple, with concentrations of 91.21 µg/kg in pulp and 42.67 µg/kg in core . Its OAVs surpass those of ethyl hexanoate, highlighting its dominance in fruity aroma profiles .

Stability and Byproduct Formation

Hydroxy-substituted analogs (e.g., Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate) are prone to dehydration under acidic conditions, forming α,β-unsaturated esters. This contrasts with methylthio or oxo analogs, which are more stable during storage .

Catalytic Reduction Pathways

The enzymatic reduction of Ethyl 3-oxo-3-(2-thienyl)propanoate by short-chain dehydrogenases yields (S)-3-hydroxy derivatives with >99% enantiomeric excess (ee), demonstrating the utility of β-keto esters in asymmetric synthesis .

Biological Activity

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including research findings, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound, with the molecular formula , is characterized by an ethyl ester functional group attached to a hydroxyl group and an o-tolyl moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its acaricidal, antimicrobial, and cytotoxic properties.

Acaricidal Activity

A study highlighted the acaricidal activity of 3-aryl propionic acid esters, including derivatives like this compound. It was found that certain structural motifs significantly influenced the activity against Psoroptes cuniculi, a mange mite. The research indicated that compounds with smaller steric hindrance near the ester group exhibited higher activity. For instance, it was noted that the compound displayed superior acaricidal potential compared to traditional agents like ivermectin at similar concentrations .

Table 1: Acaricidal Activity of Selected Compounds

| Compound | Concentration (mM) | LT50 (h) | Relative Activity |

|---|---|---|---|

| This compound | 2.0 | 0.7 | 2.5-fold vs Ivermectin |

| Ivermectin | 4.5 | 1.0 | - |

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has shown that esters can exhibit significant inhibition against various bacterial strains. For example, studies have demonstrated that certain derivatives possess zones of inhibition ranging from 9 to 20 mm against pathogens such as E. coli and S. aureus. The introduction of specific substituents on the aromatic ring was found to enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Esters

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin (control) | 20 | 10 |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that compounds related to this compound may exhibit significant effects on cancer cell lines. For instance, structural analogues showed IC50 values in the low micromolar range against various cancer types, suggesting their potential as chemotherapeutic agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | TBD |

| Standard Drug (e.g., Doxorubicin) | A549 | ~0.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

- Ester Group Importance : The ester functionality is critical for biological activity, as evidenced by comparative studies with amides and ketones which exhibited lower activity levels.

- Steric Effects : Smaller substituents near the ester group enhance acaricidal activity, while larger groups tend to reduce it.

- Substituent Influence : Electron-withdrawing groups on the aromatic ring can significantly affect both antimicrobial and cytotoxic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.